molecular formula C8H10O5S B12578869 2-(2-Hydroxyethyl)phenyl hydrogen sulfate CAS No. 500301-70-2

2-(2-Hydroxyethyl)phenyl hydrogen sulfate

Cat. No.: B12578869
CAS No.: 500301-70-2
M. Wt: 218.23 g/mol
InChI Key: YSUPYJPCFRZHTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxyethyl)phenyl hydrogen sulfate is an organic compound with the molecular formula C8H10O5S. It belongs to the class of phenylsulfates, which are compounds containing a sulfuric acid group conjugated to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)phenyl hydrogen sulfate typically involves the reaction of 2-(2-Hydroxyethyl)phenol with sulfuric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The process can be summarized as follows:

    Starting Material: 2-(2-Hydroxyethyl)phenol

    Reagent: Sulfuric acid

    Conditions: Controlled temperature, solvent (e.g., acetic acid)

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)phenyl hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfate group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Hydroxyethyl)phenyl hydrogen sulfate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)phenyl hydrogen sulfate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The hydroxyl and sulfate groups play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxyethyl)phenyl hydrogen sulfate
  • 2-Hydroxy-2-phenylethyl hydrogen sulfate
  • Phenyl hydrogen sulfate

Uniqueness

2-(2-Hydroxyethyl)phenyl hydrogen sulfate is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its combination of hydroxyl and sulfate groups makes it versatile for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

500301-70-2

Molecular Formula

C8H10O5S

Molecular Weight

218.23 g/mol

IUPAC Name

[2-(2-hydroxyethyl)phenyl] hydrogen sulfate

InChI

InChI=1S/C8H10O5S/c9-6-5-7-3-1-2-4-8(7)13-14(10,11)12/h1-4,9H,5-6H2,(H,10,11,12)

InChI Key

YSUPYJPCFRZHTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCO)OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.